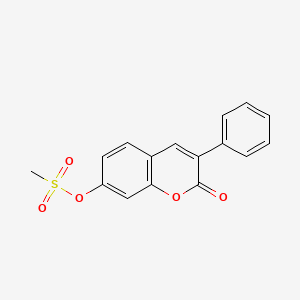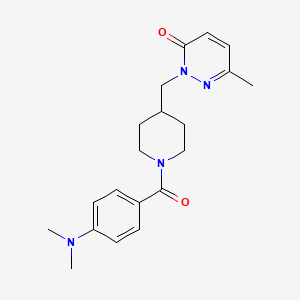
2-((1-(4-(dimethylamino)benzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((1-(4-(dimethylamino)benzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that have been synthesized and evaluated for various biological activities, such as anti-acetylcholinesterase (anti-AChE) activity and antimicrobial activity. These compounds typically contain a piperidine moiety, which is a common feature in medicinal chemistry due to its presence in many biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start with simple ketones or aldehydes and proceed through the formation of intermediates such as benzoylpiperidine derivatives or piperazine analogs . Controlled microwave irradiation has been used as an efficient method for the one-pot synthesis of triazine derivatives, which could potentially be adapted for the synthesis of the compound . The synthesis of similar compounds has been reported to involve reactions with cyanamide, aromatic aldehydes, and amines .
Molecular Structure Analysis
The molecular structure of related compounds often includes a benzoyl group attached to a piperidine or piperazine ring, which is a structural motif known to interact with biological targets such as acetylcholinesterase . The presence of substituents like dimethylamino groups can influence the basicity of the nitrogen atom in the piperidine ring, which is crucial for biological activity . The molecular structure is confirmed using techniques such as NMR and mass spectrometry, and in some cases, X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo various reactions such as 1,3-dipolar cycloadditions or reactions with carbocyclic and heterocyclic 1,3-diketones . The presence of reactive functional groups like the benzoylamino moiety can lead to the formation of fused ring systems, which are common in pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and bioavailability, are important for their potential use as drugs. For instance, compound 24 showed good oral bioavailability and plasma triglyceride-lowering effects in animal models . The introduction of bulky substituents and optimization of the structure can enhance the activity and selectivity of these molecules . The antimicrobial activity of some novel compounds has been evaluated, with certain derivatives showing significant activity against various microbial strains .
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study focused on synthesizing and evaluating the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives. It was found that substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom significantly enhanced activity. One compound demonstrated potent inhibitory action against AChE, suggesting potential for antidementia agent development (Sugimoto et al., 1990).
Intramolecular Frustrated Lewis Pairs
Another research explored the formation of intramolecular B-N bonds and four-membered rings in pyridine derivatives through deprotonation and treatment with specific compounds. This study provided insights into the low reactivity of these products towards various reagents, shedding light on their potential application in material science or catalysis (Körte et al., 2015).
Novel Ring Transformation
The ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones under various conditions was investigated, leading to new insights into the synthesis of benzoylpyrroles and related compounds. Such transformations are valuable in organic synthesis and pharmaceutical research (Mataka et al., 1992).
Synthesis and Biological Evaluation of Piperidine Derivatives
Research on synthesizing piperidine derivatives as potential central nervous system agents highlighted the creation of compounds with significant anti-tetrabenazine activity, suggesting their potential as antidepressants (Martin et al., 1981).
Antimicrobial Activity
A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, offering potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
2-[[1-[4-(dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-4-9-19(25)24(21-15)14-16-10-12-23(13-11-16)20(26)17-5-7-18(8-6-17)22(2)3/h4-9,16H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNSEECVRUZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(dimethylamino)benzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


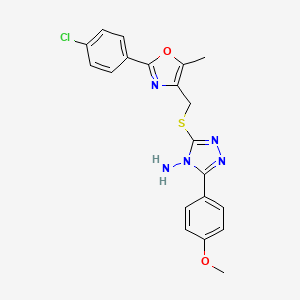

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
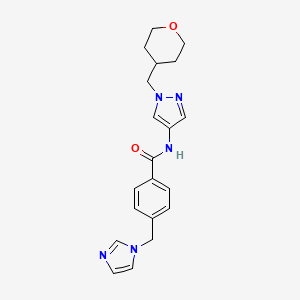
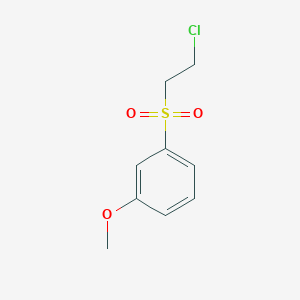
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
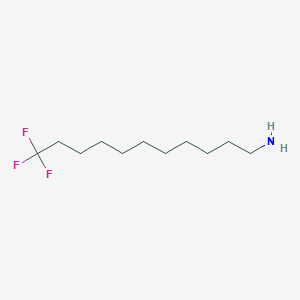
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
